molecular formula C6H12ClNO3S B2779200 1-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride CAS No. 2413866-90-5

1-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride

Cat. No.: B2779200
CAS No.: 2413866-90-5
M. Wt: 213.68
InChI Key: VFZGIJFDEATOFR-UHFFFAOYSA-N
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Description

1-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C6H12ClNO3S This compound is known for its unique structure, which includes a cyclobutane ring and a sulfonimidoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride involves several steps. One common method includes the reaction of cyclobutanone with methylsulfonamide under acidic conditions to form the sulfonimidoyl intermediate. This intermediate is then reacted with chloroacetic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonimidoyl group to sulfonamide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonimidoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, sulfonamides, and substituted cyclobutane derivatives .

Scientific Research Applications

1-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The sulfonimidoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds with a sulfonamide group, such as sulfanilamide, share structural similarities.

    Sulfoximines: These compounds have a similar sulfur (VI) center and exhibit comparable reactivity.

    Sulfonimidamides: These compounds are closely related and share similar synthetic routes and applications.

Uniqueness

1-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying the effects of ring strain and for developing novel chemical entities .

Properties

IUPAC Name

1-(methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S.ClH/c1-11(7,10)6(5(8)9)3-2-4-6;/h7H,2-4H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHGANFOEPVXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1(CCC1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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